A Technical Guide to Aliskiren-d6 Hydrochloride: Structure, Properties, and Applications in Drug Research
A Technical Guide to Aliskiren-d6 Hydrochloride: Structure, Properties, and Applications in Drug Research
Introduction: The Significance of Isotopic Labeling in Modern Drug Development
Aliskiren stands as a notable achievement in cardiovascular medicine as the first orally active, direct renin inhibitor developed for the treatment of hypertension.[1][2] Its mechanism targets the very origin of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[3][4] While the therapeutic effects of Aliskiren are well-documented, the scientific exploration and rigorous analysis of this compound in preclinical and clinical settings rely heavily on advanced analytical tools. One such indispensable tool is its stable isotope-labeled counterpart, Aliskiren-d6 Hydrochloride.
This technical guide provides an in-depth examination of Aliskiren-d6 Hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple data sheet to explore the causality behind its utility, focusing on its chemical structure, physicochemical properties, and critical applications. The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, confers unique properties to the molecule that are leveraged in pharmacokinetic (PK) studies and quantitative bioanalysis.[5][6][7] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[8] This subtle yet powerful modification can slow the rate of metabolic breakdown at the site of deuteration, potentially altering the drug's pharmacokinetic profile.[9] More commonly in a research context, it provides an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision in quantifying the parent drug.[7][10]
Core Mechanism of Action: Direct Renin Inhibition
To appreciate the applications of Aliskiren-d6, one must first understand the mechanism of Aliskiren itself. The RAAS is a hormonal cascade that begins when the kidneys release the enzyme renin. Renin cleaves the substrate angiotensinogen to form angiotensin I.[1] This is the rate-limiting step in the entire cascade. Angiotensin I is subsequently converted by angiotensin-converting enzyme (ACE) to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone release, leading to sodium and water retention and an increase in blood pressure.[1][4]
Aliskiren acts by binding directly and competitively to the active site of renin, preventing it from converting angiotensinogen to angiotensin I.[3][11] This "upstream" inhibition provides a comprehensive suppression of the RAAS pathway. The diagram below illustrates this cascade and highlights Aliskiren's unique point of intervention.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.
Chemical Profile of Aliskiren-d6 Hydrochloride
Chemical Identity and Structure
Aliskiren-d6 Hydrochloride is the deuterated form of Aliskiren hydrochloride salt. The "d6" designation signifies that six specific protium (¹H) atoms have been replaced with deuterium (²H) atoms. This substitution is typically on the two methyl groups of the 2-carbamoyl-2-methylpropyl side chain, a site chosen to be remote from the molecule's active binding regions to ensure identical biological activity while providing a distinct mass signature.[12][13]
-
IUPAC Name: (2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride[14]
-
Synonyms: Tekturna-d6 Hydrochloride, CGP 60536-d6 Hydrochloride[15][16]
Physicochemical Properties
The fundamental physicochemical properties of Aliskiren-d6 Hydrochloride are summarized in the table below. These characteristics are critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1246815-96-2 | [12][15][16][17] |
| Molecular Formula | C₃₀H₄₈D₆ClN₃O₆ | [14][15][18] |
| Molecular Weight | 594.26 g/mol | [12][14][15][16] |
| Appearance | Off-White to Light Tan/Beige Solid | [15][19] |
| Storage Conditions | 2-8°C or -20°C, Under Inert Atmosphere, Hygroscopic | [15][19] |
| Solubility | Slightly soluble in Methanol and Water | [19] |
| Purity | Typically ≥98% | [18] |
Synthesis and Isotopic Labeling
The synthesis of Aliskiren is a complex, multi-step process that relies on a convergent approach, where different chiral fragments of the molecule are synthesized separately and then combined.[20] The introduction of the six deuterium atoms is achieved by using a deuterated starting material during the synthesis of the 2-carbamoyl-2-methylpropyl amide portion of the molecule.
The choice to deuterate this specific moiety is strategic. It is metabolically stable, ensuring that the deuterium label is not lost in vivo. This stability is paramount for its use as an internal standard, as the standard must behave identically to the analyte throughout sample extraction and analysis, differing only in mass.[7] Final purification is typically achieved through chromatography, and the final product's identity, purity, and isotopic enrichment are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Applications in Pharmaceutical Research
The primary and most critical application of Aliskiren-d6 Hydrochloride is as an internal standard (IS) for the quantitative analysis of Aliskiren in biological matrices (e.g., plasma, urine, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
The Rationale for an Ideal Internal Standard: An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector. Aliskiren-d6 fulfills this perfectly:
-
Co-elution: It has nearly identical chromatographic retention time to Aliskiren, meaning it experiences the same matrix effects during ionization.
-
Extraction Efficiency: Its similar polarity and structure ensure it behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Mass Distinction: It is easily distinguished from the unlabeled Aliskiren by the mass spectrometer due to its 6 Dalton mass shift. This allows for simultaneous detection and quantification without interference.
By adding a known concentration of Aliskiren-d6 to every sample, calibration standard, and quality control sample, any variability or sample loss during the analytical process can be normalized. The final concentration of Aliskiren is calculated based on the ratio of the analyte's response to the IS's response, leading to highly accurate and precise results.
Experimental Protocol: Bioanalytical Quantification of Aliskiren via LC-MS/MS
This section provides a representative, self-validating protocol for the quantification of Aliskiren in human plasma. The inclusion of calibration standards and quality controls (QCs) ensures the trustworthiness and reproducibility of the results.
Objective
To accurately determine the concentration of Aliskiren in human plasma samples using a validated LC-MS/MS method with Aliskiren-d6 Hydrochloride as an internal standard.
Materials
-
Human plasma (K₂EDTA)
-
Aliskiren reference standard
-
Aliskiren-d6 Hydrochloride (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Workflow Diagram
Caption: Standard workflow for sample preparation and analysis in a bioanalytical LC-MS/MS assay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Aliskiren in methanol.
-
Prepare a 1 mg/mL stock solution of Aliskiren-d6 Hydrochloride in methanol.
-
From these, prepare intermediate spiking solutions for calibration standards and a working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:Water).
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Serially dilute the Aliskiren intermediate solution into blank human plasma to create calibration standards covering the expected concentration range (e.g., 1 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing macromolecules that would otherwise interfere with the analysis and damage the LC column.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to elute Aliskiren.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Aliskiren: e.g., m/z 552.4 → 281.2
-
Aliskiren-d6: e.g., m/z 558.4 → 281.2 (Note: The 6 Dalton shift in the precursor ion, while the product ion may be the same if the fragmentation occurs away from the labeled site).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Aliskiren and Aliskiren-d6 MRM transitions.
-
Calculate the peak area ratio (Aliskiren Area / Aliskiren-d6 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Aliskiren in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Aliskiren-d6 Hydrochloride is more than just a labeled compound; it is a precision tool that underpins the robust and reliable quantification of Aliskiren in complex biological systems. Its design—leveraging the kinetic isotope effect for stability and a significant mass shift for detection—makes it an exemplary internal standard for modern bioanalytical research. Understanding its structure, properties, and the rationale behind its application allows scientists and researchers to generate high-quality, reproducible data essential for advancing drug development and clinical pharmacology.
References
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Pharmaffiliates. (n.d.). Aliskiren-d6 Hydrochloride | CAS No : 1246815-96-2. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Aliskiren Fumarate?. Retrieved from [Link]
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Hosohata, K. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]
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Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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ResearchGate. (2025, August 9). Aliskiren: analytical review for estimation in pharmaceutical formulations. Retrieved from [Link]
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China Pharmaceutical University Journal. (n.d.). Synthesis of aliskiren. Retrieved from [Link]
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ResearchGate. (2025, December 18). Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method. Retrieved from [Link]
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Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698–705. Retrieved from [Link]
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Slade, J., et al. (2011, August 17). A new synthesis of the orally active renin inhibitor aliskiren. Semantic Scholar. Retrieved from [Link]
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